Cas no 220684-41-3 ((4E)-4-[1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one)

(4E)-4-[1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one structure
220684-41-3 structure
Product name:(4E)-4-[1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
CAS No:220684-41-3
MF:C13H14N2O2
Molecular Weight:230.262463092804
MDL:MFCD01570857
CID:5154838

(4E)-4-[1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one 化学的及び物理的性質

名前と識別子

    • (4E)-4-[1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
    • 5(4H)-Oxazolone, 4-[1-(dimethylamino)ethylidene]-2-phenyl-
    • MDL: MFCD01570857
    • インチ: 1S/C13H14N2O2/c1-9(15(2)3)11-13(16)17-12(14-11)10-7-5-4-6-8-10/h4-8H,1-3H3
    • InChIKey: QOVWXSIIFZZFFA-UHFFFAOYSA-N
    • SMILES: O1C(=O)C(=C(N(C)C)C)N=C1C1=CC=CC=C1

(4E)-4-[1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00959611-1g
(4E)-4-[1-(Dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
220684-41-3 90%
1g
¥2401.0 2023-03-11
abcr
AB346520-100 mg
4-[(E)-1-(Dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one; .
220684-41-3
100 mg
€208.80 2023-07-19
abcr
AB346520-100mg
4-[(E)-1-(Dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one; .
220684-41-3
100mg
€208.80 2024-06-08
Ambeed
A959066-1g
(4E)-4-[1-(Dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
220684-41-3 90%
1g
$350.0 2024-04-21

(4E)-4-[1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one 関連文献

(4E)-4-[1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-oneに関する追加情報

Introduction to (4E)-4-[1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one (CAS No. 220684-41-3)

The compound (4E)-4-[1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one, identified by its CAS number 220684-41-3, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound features a fused oxazole ring system appended with an aldimine functional group, making it a versatile scaffold for designing novel bioactive molecules. The structural motif is particularly intriguing due to its potential to interact with biological targets through multiple binding modes, which has sparked considerable research interest in recent years.

In the realm of medicinal chemistry, the oxazole core is well-documented for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The introduction of an aldimine group at the 4-position of the oxazole ring introduces additional reactivity and conformational flexibility, which can be exploited to modulate binding affinity and selectivity. This structural feature has been extensively explored in the development of small-molecule inhibitors targeting various enzymatic and protein receptors.

Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the interactions between this compound and biological targets. Studies suggest that the (4E)-configuration of the aldimine moiety plays a crucial role in optimizing binding interactions with protein receptors. The phenyl substituent at the 2-position further enhances the compound's solubility and metabolic stability, making it a promising candidate for further development into therapeutic agents.

One of the most compelling aspects of this compound is its potential as a precursor for more complex pharmacophores. The oxazole ring can serve as a scaffold for further derivatization, allowing chemists to introduce additional functional groups that may enhance specific biological activities. For instance, modifications at the 5-position of the oxazole ring have been shown to influence pharmacokinetic properties, while substitutions at the ethylidene bridge can fine-tune binding interactions with biological targets.

The synthesis of (4E)-4-[1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one presents both challenges and opportunities for synthetic chemists. Traditional approaches involving condensation reactions between diketones and hydroxylamine derivatives have been successfully employed, but recent methodologies have focused on greener and more efficient synthetic routes. Transition-metal-catalyzed cross-coupling reactions have emerged as particularly effective tools for constructing the oxazole core, offering improved yields and selectivity compared to classical methods.

The pharmacological profile of this compound has been studied in several preclinical models. Initial investigations have highlighted its potential as an inhibitor of certain kinases and proteases implicated in inflammatory diseases. The presence of the dimethylamino group enhances basicity, allowing for interactions with acidic residues in protein active sites, which can be exploited to improve binding affinity. Additionally, the phenyl ring contributes to hydrophobic interactions, further stabilizing enzyme-substrate complexes.

In conclusion, (4E)-4-[1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one (CAS No. 220684-41-3) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique scaffold combines bioactive moieties that can be fine-tuned through structural modifications to enhance biological activity and pharmacokinetic properties. As research in this area continues to evolve, this compound is poised to play a crucial role in the discovery and development of novel therapeutic agents.

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Amadis Chemical Company Limited
(CAS:220684-41-3)(4E)-4-[1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
A1150190
Purity:99%
はかる:1g
Price ($):315.0